molecular formula C12H14N2O2 B127215 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol CAS No. 151099-27-3

6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol

Cat. No. B127215
M. Wt: 218.25 g/mol
InChI Key: KGLPWQYXOHFIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol, also known as EMDN, is a heterocyclic compound that has attracted considerable attention in scientific research due to its unique properties. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. EMDN has potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism Of Action

6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol inhibits DHODH, which is a key enzyme involved in the de novo biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol disrupts the production of DNA and RNA, leading to cell death. This mechanism of action makes 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol a promising candidate for cancer therapy, as cancer cells require a high rate of nucleotide synthesis for their rapid proliferation.

Biochemical And Physiological Effects

In addition to its antiproliferative, immunosuppressive, and antiviral effects, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to reduce oxidative stress and protect against cell damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol in lab experiments is its potent inhibitory activity against DHODH, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol.

Future Directions

There are several potential future directions for research on 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol. One area of interest is the development of 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol-based therapies for cancer and autoimmune disorders. Another area of research is the identification of new targets for 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol, which could expand its therapeutic potential. Additionally, the development of new synthesis methods and formulations of 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol could improve its efficacy and safety for clinical use.

Synthesis Methods

6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol can be synthesized using a variety of methods, including the reaction of 2,7-dimethyl-1,8-naphthyridine-4-carboxylic acid with ethyl chloroformate and ethanol. Other methods involve the use of different reagents and solvents, such as sodium hydride and dimethylformamide.

Scientific Research Applications

6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been found to have immunosuppressive effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have antiviral activity against several viruses, including hepatitis C and dengue virus.

properties

CAS RN

151099-27-3

Product Name

6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-ethoxy-2,7-dimethyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C12H14N2O2/c1-4-16-11-6-9-10(15)5-7(2)13-12(9)14-8(11)3/h5-6H,4H2,1-3H3,(H,13,14,15)

InChI Key

KGLPWQYXOHFIAB-UHFFFAOYSA-N

SMILES

CCOC1=C(N=C2C(=C1)C(=O)C=C(N2)C)C

Canonical SMILES

CCOC1=C(N=C2C(=C1)C(=O)C=C(N2)C)C

synonyms

1,8-Naphthyridin-4-ol,6-ethoxy-2,7-dimethyl-(9CI)

Origin of Product

United States

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